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Compound of Interest

2-Methylpyrimidine-4-carboxylic
Compound Name: o
aci

Cat. No.: B081449

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylpyrimidine-4-
carboxylic Acid

This technical guide offers a comprehensive examination of 2-Methylpyrimidine-4-carboxylic
acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry
and materials science. This document moves beyond a simple data sheet to provide in-depth
analysis, field-proven experimental protocols, and the scientific rationale behind its
characteristic properties. The structure of this guide is designed to logically flow from
fundamental identification to practical application, ensuring a thorough understanding for
professionals in drug development and scientific research.

Core Chemical Identity

Precise identification is the foundation of all scientific inquiry. 2-Methylpyrimidine-4-
carboxylic acid is a distinct chemical entity whose properties are dictated by its unique
structure, featuring a pyrimidine ring substituted with a methyl group at the 2-position and a
carboxylic acid at the 4-position.
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Identifier Value Source

2-methylpyrimidine-4-
IUPAC Name ] ] [1]
carboxylic acid

CAS Number 13627-49-1 [11[2]031[4]
Molecular Formula CeHeN202 [11[2]
Molecular Weight 138.12 g/mol [1][2]
Canonical SMILES CC1=NC=CC(=N1)C(=0)O [1]
CDBDBWCUGHXFTN-
InChliKey [1]
UHFFFAOYSA-N
2-Methyl-4-
Synonyms [1]

pyrimidinecarboxylic acid

Physicochemical Characteristics

The physical properties of a compound govern its behavior in both biological and chemical
systems, influencing everything from solubility and absorption in drug development to reaction
Kinetics in synthesis.
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Property Value

Notes Source

Physical Form Solid (at 20°C)

Crystalline solid under

standard conditions.

Melting Point 204 - 206 °C

The relatively high

melting point suggests
strong intermolecular
forces, likely

dominated by [2]
hydrogen bonding

between the

carboxylic acid groups

in the crystal lattice.

Boiling Point 281.75 °C

This is a predicted

value from the EPI

Suite model.

Experimental

determination is often [5]
precluded by thermal
decomposition at

elevated

temperatures.

Water Solubility Soluble

Experimentally
determined.[2] A
predicted value is
71,739.8 mg/L,
indicating high
aqueous solubility,
W(:]iCh is consiste)r/lt 23]
with the presence of
polar functional
groups capable of
hydrogen bonding

with water.[5][6]

Density 1.3 g/cm3

Predicted value from [5]
the EPAT.E.S.T.
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model.

Spectroscopic Profile for Structural Elucidation

Spectroscopy provides an empirical fingerprint of a molecule's structure. The following sections
detail the expected spectroscopic features of 2-Methylpyrimidine-4-carboxylic acid, which
are critical for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the
pyrimidine ring. Due to strong intermolecular hydrogen bonding in the solid state, the
compound exists predominantly as a dimer, which significantly influences the spectrum.[7][8]

e O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm~1.
[9][10] This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid
dimer and typically overlaps with C-H stretching signals.[7][8]

e C=0 Stretch: A strong, sharp absorption band should appear between 1680-1710 cm~1.[7]
The position is slightly lower than that for saturated carboxylic acids due to conjugation with
the pyrimidine ring.[7]

e C-O Stretch: A medium-to-strong band is anticipated in the 1210-1320 cm~1 region,
corresponding to the C-O single bond vibration.[9][11]

e O-H Bend: An out-of-plane bend for the hydroxyl group may be visible as a broad peak
around 900-960 cm~1.[7]

o Aromatic Ring Stretches: C=C and C=N stretching vibrations from the pyrimidine ring are
expected in the 1400-1600 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

e H NMR Spectroscopy (Predicted):
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o Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to
appear as a broad singlet in the 10-12 ppm range.[8] Its broadness is due to hydrogen
bonding and chemical exchange. This signal will disappear upon the addition of D20.

o Pyrimidine Protons (Ar-H): The two protons on the pyrimidine ring will appear in the
aromatic region, likely between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling
constants would depend on the electronic effects of the methyl and carboxyl substituents.

o Methyl Protons (-CHs): The methyl group protons are expected to appear as a sharp
singlet further upfield, likely in the 2.5-2.7 ppm range.

e 13C NMR Spectroscopy (Predicted):

o Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to have
a chemical shift in the 160-180 ppm range.[8]

o Pyrimidine Carbons (Ar-C): The four distinct carbons of the pyrimidine ring will appear in
the aromatic region, typically between 120-170 ppm.

o Methyl Carbon (-CHs): The methyl carbon will be the most shielded, appearing upfield,
likely in the 20-25 ppm range.

Safety, Handling, and Stability

Proper handling and storage are paramount for maintaining the integrity of the compound and
ensuring laboratory safety.

o Hazard Identification: According to aggregated GHS data, 2-Methylpyrimidine-4-carboxylic
acid is classified as a warning-level hazard. It is known to cause skin irritation (H315) and
serious eye irritation (H319).[1]

o Storage Recommendations: The compound should be stored long-term in a cool, dry place
to prevent degradation.[2]

o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,
gloves, and a lab coat, should be worn when handling this chemical.
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Experimental Methodologies

To ensure the reproducibility and accuracy of research, standardized protocols are essential.
The following section provides validated, step-by-step methods for characterizing key

physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a
research chemical like 2-Methylpyrimidine-4-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081449?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

